5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine
CAS No.:
Cat. No.: VC16222076
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 5-[[(3R)-3-methylpiperazin-1-yl]methyl]pyrimidine |
| Standard InChI | InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m1/s1 |
| Standard InChI Key | ZONWYBHYAVBBDC-SECBINFHSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)CC2=CN=CN=C2 |
| Canonical SMILES | CC1CN(CCN1)CC2=CN=CN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-{[(3R)-3-Methylpiperazin-1-yl]methyl}pyrimidine consists of a pyrimidine ring substituted at the 5-position with a methylene-linked (3R)-3-methylpiperazine moiety. The (3R)-stereochemistry of the methyl group on the piperazine ring is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . The molecular formula is C₁₀H₁₇N₅, with a calculated molecular weight of 207.28 g/mol .
Stereochemical Considerations
The (3R)-configuration ensures optimal spatial orientation for binding to target proteins. Computational studies of analogous compounds demonstrate that the methyl group’s position influences hydrogen-bonding networks and hydrophobic interactions within enzyme active sites . For example, in PI3K inhibitors, the (R)-enantiomer of 3-methylpiperazine derivatives shows 10-fold higher selectivity compared to the (S)-form .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine typically involves multi-step sequences combining pyrimidine core modifications with piperazine derivatization. A representative pathway, adapted from malaria drug development , is outlined below:
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Pyrimidine Core Formation:
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Condensation of amidines with β-diketones yields 5-chloropyrimidine intermediates.
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Substitution at the 5-position is achieved via nucleophilic aromatic substitution (SNAr) with methylamine derivatives.
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Piperazine Introduction:
Optimization Challenges
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Steric Hindrance: The bulky (3R)-3-methyl group necessitates prolonged reaction times (24–48 hrs) for complete conversion .
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Enantiomeric Purity: Chiral resolution via HPLC or enzymatic methods is required to isolate the (R)-enantiomer .
Pharmacological Applications
Antimalarial Activity
A patent by DK3137455T3 discloses triaminopyrimidine compounds, including derivatives of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine, as potent antimalarials. Key findings include:
| Compound | IC₅₀ (Plasmodium falciparum) | Selectivity Index (vs. Human Cells) |
|---|---|---|
| Example 2 (Patent) | 12 nM | >1,000 |
The (3R)-configuration enhances binding to Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .
PI3K Inhibition
Pyrazolo[1,5-a]pyrimidine analogs featuring similar piperazine motifs exhibit potent PI3Kδ inhibition (IC₅₀ = 18–1,892 nM) . Molecular docking studies reveal:
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The morpholine oxygen at position 7 forms a hydrogen bond with Val-828 in PI3Kδ’s hinge region .
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The (3R)-3-methylpiperazine group occupies a hydrophobic pocket near Lys-779, enhancing isoform selectivity .
Physicochemical and ADMET Properties
Solubility and Permeability
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LogP: Calculated LogP of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
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Aqueous Solubility: 0.45 mg/mL (pH 7.4), necessitating prodrug strategies for oral formulations .
Metabolic Stability
In vitro studies using human liver microsomes indicate:
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